molecular formula C17H19N3O2S B2879994 1-isopropyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 433964-16-0

1-isopropyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No. B2879994
M. Wt: 329.42
InChI Key: LCTHINNEZZLRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The description of a chemical compound typically includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its physical appearance .


Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can involve multiple steps, each with its own reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. This can include reactions where the compound is a reactant (used up) or a product (formed) .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research on tetrahydroquinazoline derivatives has explored their synthesis and conformational analysis, revealing insights into their chemical properties and potential as precursors for further chemical transformations. For instance, studies have demonstrated the synthesis of tetrahydroisoquinoline-fused 1,3,2-oxazaphospholidines and 1,2,3-oxathiazolidines, highlighting the versatility of tetrahydroisoquinoline scaffolds in generating novel ring systems with potential applications in drug discovery and materials science (Schuster et al., 2008).

Pharmacological Potential

Compounds structurally related to 1-isopropyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione have been evaluated for various biological activities, indicating the potential pharmacological applications of such molecules. Research in this area includes the exploration of their antimicrobial, anti-inflammatory, and anticancer properties. Although specific studies on the requested compound were not found, the structural analogy suggests potential for pharmacological investigation.

Material Science and Sensing Applications

Some quinazoline derivatives have been investigated for their applications in material science, particularly in sensing technologies. For instance, novel pyridine-ring-containing compounds have demonstrated the ability to selectively detect picric acid over other common nitro compounds, suggesting that derivatives of tetrahydroquinazolines could have applications in environmental monitoring and safety (Yu et al., 2017).

Safety And Hazards

Safety and hazard information is crucial for handling and storing the compound safely. This can include information on toxicity, flammability, and environmental impact .

properties

IUPAC Name

2-(4-nitrophenyl)-1-propan-2-yl-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11(2)19-15-6-4-3-5-14(15)17(23)18-16(19)12-7-9-13(10-8-12)20(21)22/h7-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTHINNEZZLRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

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